molecular formula C17H24ClFN2O2 B14373263 N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide CAS No. 89915-71-9

N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide

Cat. No.: B14373263
CAS No.: 89915-71-9
M. Wt: 342.8 g/mol
InChI Key: SBKGEWDEOJVXEW-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide is a chemical compound with a molecular mass of 3428366

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-chloro-2-fluoro-5-(pentyloxy)aniline with piperidine-1-carboxylic acid chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-fluoro-5-(methoxy)phenyl]piperidine-1-carboxamide
  • N-[4-Chloro-2-fluoro-5-(ethoxy)phenyl]piperidine-1-carboxamide
  • N-[4-Chloro-2-fluoro-5-(butoxy)phenyl]piperidine-1-carboxamide

Uniqueness

N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group may impart distinct properties compared to other similar compounds with different alkoxy groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89915-71-9

Molecular Formula

C17H24ClFN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chloro-2-fluoro-5-pentoxyphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C17H24ClFN2O2/c1-2-3-7-10-23-16-12-15(14(19)11-13(16)18)20-17(22)21-8-5-4-6-9-21/h11-12H,2-10H2,1H3,(H,20,22)

InChI Key

SBKGEWDEOJVXEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)NC(=O)N2CCCCC2)F)Cl

Origin of Product

United States

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